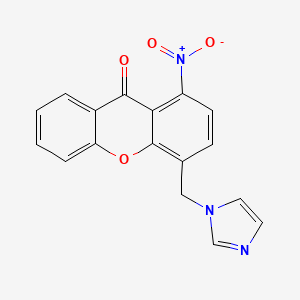

Aromatase inhibitor i

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11N3O4 |

|---|---|

Molecular Weight |

321.29 g/mol |

IUPAC Name |

4-(imidazol-1-ylmethyl)-1-nitroxanthen-9-one |

InChI |

InChI=1S/C17H11N3O4/c21-16-12-3-1-2-4-14(12)24-17-11(9-19-8-7-18-10-19)5-6-13(15(16)17)20(22)23/h1-8,10H,9H2 |

InChI Key |

JLTNBMDVMUSXHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)CN4C=CN=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Mechanisms of Aromatase Inhibition

Enzymatic Catalysis and Substrate Interaction with Aromatase

Aromatase is a cytochrome P450 enzyme, meaning it contains a heme group with an iron atom at its core and possesses a steroid-binding site. nih.govnih.gov The enzyme is located in the endoplasmic reticulum of estrogen-producing cells and requires a redox partner, NADPH-cytochrome P450 reductase, for its catalytic activity. nih.gov The conversion of androgens to estrogens is a complex, three-step process involving consecutive hydroxylation reactions. oup.comnih.gov

The active site of aromatase is a hydrophobic pocket shaped to accommodate the steroid backbone of its androgen substrates. oup.comresearchgate.net Specific amino acid residues within this active site are crucial for substrate binding and catalysis. Docking studies and site-directed mutagenesis have identified several key interactions:

Hydrogen bonds form between the ketone groups of the androgen substrate (androstenedione) and amino acids such as Asp309 and Met374. wikipedia.org

The 17-ketone group of the substrate also interacts with the amino acid Arg115. wikipedia.org

A "clamping mechanism" has been proposed where the substrate is held in place by interactions with the heme group, the I helix, the B'-C loop, and the β-4 sheet. oup.com Residues such as I133 and F134 interact with the substrate through Van der Waals forces, while Ser478 and His480 flank the A-ring of the steroid. oup.com

This precise arrangement orients the C19 methyl group of the androgen substrate over the heme iron, positioning it for the sequential oxidative reactions that lead to the aromatization of the A-ring and the formation of an estrogen. oup.com

Type I Aromatase Inhibitors: Irreversible Enzyme Inactivation

Type I aromatase inhibitors are steroidal compounds that bear a structural resemblance to the natural androgen substrates of the enzyme. nih.govwikipedia.org These inhibitors, which include exemestane (B1683764) and formestane (B1683765), are classified as "inactivators" because they bind to the enzyme in an irreversible manner. wikipedia.orgnih.govsci-hub.se They initially act as competitive inhibitors, vying with the endogenous androgen substrate for access to the aromatase active site. wikipedia.org

The defining characteristic of Type I inhibitors is their mechanism of action, often referred to as "suicide inhibition" or mechanism-based inactivation. aacrjournals.orgnih.govendocrine.org In this process, the inhibitor binds to the active site and is processed by the enzyme's own catalytic machinery as if it were a substrate. endocrine.org This enzymatic conversion transforms the inhibitor into a chemically reactive intermediate. endocrine.orgwustl.edu This intermediate then forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. wikipedia.orgnih.govendocrine.org Once the covalent adduct is formed, the individual enzyme molecule is irreversibly inactivated. endocrine.org

Research has identified specific amino acid residues that are critical for this suicide inhibition mechanism. For the inhibitor exemestane, studies have shown that residues such as Glu-302, Asp-309, Ser-478, and W224 are important for the mechanism of irreversible inactivation. aacrjournals.orgnih.gov Mutation of these residues can significantly reduce the inhibitor's potency and eliminate its time-dependent inhibition profile, confirming their role in the covalent modification process. aacrjournals.orgnih.gov

The efficacy of steroidal inhibitors is predicated on their structural similarity to androgens, which allows them to fit within the catalytic site of the aromatase enzyme. wikipedia.org The binding of these inhibitors to the active site is a dynamic process influenced by the enzyme's conformational flexibility. Upon binding, the enzyme can undergo structural rearrangements to accommodate the ligand. nih.gov

Due to their androgen-like structure, Type I inhibitors are inherently selective, as they are designed to interact specifically with the active site of aromatase and are less likely to bind to other enzymes in the steroidogenic pathway. wikipedia.org The interaction of the steroidal inhibitor with key residues in the active site, such as F221, W224, and M374, is critical for its binding and subsequent inactivation of the enzyme. nih.gov The precise conformational changes induced by the binding of a specific steroidal inhibitor facilitate the catalytic conversion that leads to the formation of the reactive intermediate and the final covalent adduct.

Table 1: Comparison of Aromatase Inhibitor Types

| Feature | Type I Inhibitors | Type II Inhibitors |

| Chemical Structure | Steroidal, androgen analogues | Non-steroidal |

| Mechanism of Action | Irreversible, mechanism-based inactivation ("suicide inhibition") | Reversible, competitive inhibition |

| Binding to Enzyme | Binds covalently to the active site after enzymatic activation | Binds non-covalently to the active site |

| Key Interaction | Formation of a covalent adduct with enzyme residues | Coordination with the heme iron atom |

| Example Compounds | Exemestane, Formestane | Anastrozole (B1683761), Letrozole (B1683767) |

Type II Aromatase Inhibitors: Reversible Competitive Inhibition

In contrast to Type I inhibitors, Type II inhibitors are non-steroidal compounds. wikipedia.orgwikipedia.org This class includes drugs such as anastrozole and letrozole. nih.govsci-hub.se Their mechanism of action is based on reversible and competitive inhibition of the aromatase enzyme. wikipedia.orgnih.govwikipedia.org They compete with the natural androgen substrate for the active site, and their binding is characterized by non-covalent interactions. wikipedia.org Because the binding is reversible, continuous presence of the inhibitor is required to maintain enzyme inhibition. wikipedia.org

A key structural feature of many potent non-steroidal aromatase inhibitors is the presence of a nitrogen-containing heterocyclic ring, such as a triazole or imidazole (B134444). wikipedia.orgresearchgate.net The mechanism of inhibition for these compounds relies on the ability of a specific nitrogen atom in this ring to form a coordinate bond with the iron atom of the heme prosthetic group located at the core of the aromatase active site. nih.govnih.govwikipedia.orgnih.gov

This coordination of the inhibitor to the heme iron prevents the binding of oxygen, which is essential for the hydroxylation reactions that aromatase catalyzes. researchgate.net By occupying this critical position, the inhibitor effectively and potently blocks the enzyme's catalytic function. nih.govwikipedia.org The interaction with the heme group provides a high degree of potency and specificity for the aromatase enzyme over other cytochrome P450 enzymes. nih.govnih.gov

Molecular docking studies have revealed several important non-covalent interactions:

Hydrophobic Interactions: The flat aromatic structures common in these inhibitors engage in hydrophobic and van der Waals interactions with non-polar residues in the active site. researchgate.net Residues frequently involved include F134, W224, F221, V370, L372, and V373. nih.gov

Hydrogen Bonding: Certain inhibitors can form hydrogen bonds with polar residues in the active site, such as A306 and T310, further anchoring the molecule in place. wikipedia.orgnih.gov

The combination of direct coordination to the heme iron and these additional non-covalent interactions results in potent and selective reversible inhibition of aromatase. wikipedia.org

Table 2: Key Amino Acid Residues in Aromatase Active Site and Their Interactions

| Residue(s) | Location/Role | Type of Interaction | Interacts With |

| Asp309, Met374 | Active Site | Hydrogen Bonding | Androgen Substrate |

| Arg115 | Active Site | Ionic/Hydrogen Bonding | Androgen Substrate |

| I133, F134 | B'-C Loop | Van der Waals | Androgen Substrate |

| Glu302, Asp309, Ser478, W224 | Active Site | Covalent Adduct Formation | Type I Inhibitors (Exemestane) |

| F134, W224, F221, V370, L372, V373 | Active Site | Hydrophobic | Type II Inhibitors |

| A306, T310 | Active Site | Hydrogen Bonding | Type II Inhibitors |

Electron Transfer Pathways and Cytochrome P450 Reductase Coupling in Aromatase Function

Aromatase (CYP19A1), a member of the cytochrome P450 superfamily, is a monooxygenase localized in the endoplasmic reticulum. nih.govwikipedia.org Its catalytic function—the conversion of androgens to estrogens—is not self-contained. It depends entirely on a steady supply of reducing equivalents (electrons) delivered from a dedicated redox partner. nih.gov This process is facilitated by a multi-component electron transfer chain, with Nicotinamide Adenine Dinucleotide Phosphate (NADPH) serving as the ultimate electron donor and the flavoprotein NADPH-cytochrome P450 reductase (CPR) acting as the essential electron shuttle. nih.govoup.com

The aromatization of a single androgen molecule is a complex, three-step oxidative reaction. researchgate.net Each of these consecutive steps—two hydroxylations followed by a final aromatization step—requires a pair of electrons, necessitating the transfer of six electrons in total, supplied by three molecules of NADPH. researchgate.net The electrons flow from NADPH to the Flavin Adenine Dinucleotide (FAD) cofactor within CPR, then intramolecularly to CPR's Flavin Mononucleotide (FMN) cofactor. researchgate.net Finally, the FMN domain of CPR transfers the electrons one at a time to the heme iron at the active site of aromatase, enabling the activation of molecular oxygen required for the oxidative reactions. nih.govresearchgate.netresearchgate.net

| Component | Type | Primary Function in Aromatase Catalysis |

|---|---|---|

| NADPH | Coenzyme | Initial source of reducing equivalents (electrons). researchgate.net |

| NADPH-Cytochrome P450 Reductase (CPR) | Flavoprotein Enzyme | Accepts electrons from NADPH and shuttles them to aromatase. nih.govoup.com |

| FAD (within CPR) | Prosthetic Group | Accepts a hydride ion (two electrons) from NADPH. researchgate.net |

| FMN (within CPR) | Prosthetic Group | Receives electrons from FAD and transfers them individually to aromatase. researchgate.net |

| Aromatase (CYP19A1) | Heme-thiolate Enzyme | Receives electrons at its heme center to activate O2 and catalyze androgen oxidation. nih.govnih.gov |

The physical interaction and coupling between CPR and aromatase are critical for efficient electron transfer and, consequently, for catalytic activity. nih.govnih.gov This interaction is primarily governed by electrostatic forces between the positively charged proximal surface of aromatase and the negatively charged surface of the FMN-binding domain of CPR. nih.govunito.itmdpi.com Computational modeling and site-directed mutagenesis studies have identified several positively charged amino acid residues on the aromatase surface that are crucial for this interaction. unito.it Among these, Lysine 108 (K108) has been shown to play a key role. unito.it The mutation of this residue to glutamine (K108Q) significantly impairs the enzyme's ability to interact with CPR, leading to a dramatic decrease in catalytic efficiency. unito.it This demonstrates the importance of specific electrostatic contacts in forming a productive enzyme-reductase complex. unito.it

For the electron transfer to occur, CPR must undergo a significant conformational change from a "closed" state, where FAD and FMN are in close proximity for internal electron transfer, to an "open" state. researchgate.net This open conformation allows the proximal surface of aromatase to fit into a cleft between the FMN and FAD binding domains of CPR, reducing the distance between the FMN cofactor and the aromatase heme group to enable efficient electron tunneling. nih.govunito.it

| Aromatase Variant | Key Mutation | Effect on CPR Interaction | Impact on Aromatase Activity |

|---|---|---|---|

| Wild-Type (WT) | None | Normal binding and electron transfer. | Baseline catalytic activity. |

| K108Q Mutant | Lysine 108 → Glutamine | Showed a 20-fold increase in the KM value for CPR, indicating significantly weaker binding affinity. unito.it | Lower overall aromatase activity detected. unito.it |

The coupling of electron transfer to substrate oxidation is not always perfectly efficient. "Uncoupling" can occur, where the flow of electrons and consumption of NADPH are not productively linked to the aromatization of the substrate. nih.gov In such instances, the activated oxygen species can break down, leading to the formation and release of reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide (H₂O₂). nih.gov Studies on aromatase mutants with altered proton relay networks, such as D309N, have provided insight into this phenomenon. These mutants exhibit a slower rate of electron-coupled proton transfer, resulting in lower consumption of NADPH, reduced product formation, and a significantly higher production of H₂O₂ compared to the wild-type enzyme. nih.gov This indicates that inefficient coupling of electron and proton transfer pathways leads to a wasteful expenditure of reducing equivalents and the generation of potentially damaging ROS. nih.gov

| Aromatase Variant | Relative NADPH Consumption | Relative H₂O₂ Production | Interpretation |

|---|---|---|---|

| Wild-Type (WT) | Normal | Baseline | Efficient coupling of electron transfer to substrate oxidation. nih.gov |

| D309N Mutant | Lower than WT | Higher than WT | Consistent with slower, inefficient electron-coupled proton transfer, leading to uncoupling. nih.gov |

Structural Biology and Ligand Enzyme Interactions of Aromatase Inhibitors

Aromatase Enzyme Structure and Active Site Characterization

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a crucial enzyme in the biosynthesis of estrogens from androgens. nih.govnih.gov It is a monomeric protein comprised of a single polypeptide chain of 503 amino acid residues and a heme-prosthetic group. nih.govproteopedia.org This enzyme is located in the endoplasmic reticulum of estrogen-producing cells. nih.gov The determination of the crystal structure of human placental aromatase has been a significant breakthrough, providing detailed insights into its function and interaction with inhibitors. nih.gov

Architecture of the Heme Binding Pocket

The active site of aromatase is situated in the distal cavity of the heme-binding pocket, with the heme iron acting as the reaction center. nih.govproteopedia.org The heme group is a critical component, and its iron atom is coordinated by a thiolate from a cysteine residue (Cys437). excli.deoup.com The natural substrate, androstenedione (B190577), binds with its β-face oriented towards the heme group. nih.gov The propionate (B1217596) groups of the heme interact with several arginine residues, including Arg115, Trp141, Arg145, Arg375, and Arg435, which helps to stabilize the heme within the pocket. oup.com The active site is relatively small and hydrophobic, which contributes to the enzyme's high specificity for androgens. nih.govnih.gov The architecture of the pocket ensures that the C19-methyl group of the androgen substrate is positioned correctly for the sequential hydroxylation reactions that lead to aromatization. nih.govoup.com

Identification of Key Amino Acid Residues Involved in Inhibitor Binding

A number of key amino acid residues within the aromatase active site have been identified as crucial for the binding of both substrates and inhibitors. These residues interact with ligands through a variety of forces, including hydrophobic interactions, hydrogen bonds, and π-stacking.

Key residues consistently implicated in inhibitor binding include:

Hydrophobic and Aromatic Residues: Phe134, Phe221, Trp224, Ala306, Val370, Val373, and Leu477 create a hydrophobic environment that accommodates the steroidal core of substrates and steroidal inhibitors. mdpi.comtandfonline.com Trp224, in particular, is involved in π-stacking interactions with non-steroidal inhibitors and plays a role in the mechanism-based inhibition by exemestane (B1683764). nih.govnih.govnih.gov

Polar and Charged Residues: Asp309, Thr310, and Ser478 are important polar residues. mdpi.com Asp309 is critical for substrate binding and catalysis, and its protonation state can influence the active site architecture. nih.govtandfonline.com Thr310 is involved in hydrogen bonding with some inhibitors. excli.detandfonline.com Met374 is another key residue, often forming hydrogen bonds with inhibitors. mdpi.comtandfonline.com Arg115 also participates in hydrogen bonding with certain ligands. tandfonline.comtandfonline.com

Site-directed mutagenesis studies have confirmed the importance of many of these residues. For instance, mutations of F221, W224, and M374 have been shown to affect the binding of both steroidal and non-steroidal inhibitors, though their interactions differ depending on the inhibitor type. nih.govnih.gov

Computational Modeling of Aromatase Inhibitor Binding

Computational methods have become indispensable tools for understanding the intricate interactions between aromatase and its inhibitors at a molecular level. derpharmachemica.comnih.gov These in silico approaches complement experimental data and provide valuable insights for the design of new and more potent inhibitors. derpharmachemica.com

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a widely used computational technique to predict the preferred binding orientation and affinity of a ligand to a protein target. derpharmachemica.com Numerous docking studies have been performed to elucidate the binding modes of various aromatase inhibitors, including both steroidal and non-steroidal compounds. mdpi.comnih.govresearchgate.net

These simulations have successfully reproduced the experimentally observed binding poses of known inhibitors and have been instrumental in identifying key interactions. For example, docking studies have consistently shown that the nitrogen-containing heterocycles (like the triazole ring in letrozole (B1683767) and anastrozole) of non-steroidal inhibitors coordinate with the heme iron atom in the active site. mdpi.comresearchgate.net For steroidal inhibitors like formestane (B1683765) and exemestane, docking has revealed important hydrogen bond interactions with residues such as Met374 and Asp309. mdpi.com The accuracy of docking protocols is often validated by redocking a known ligand into the crystal structure and comparing the root-mean-square deviation (RMSD) between the docked and crystallographic poses. tandfonline.comnih.gov

| Interacting Residue | Type of Interaction | Interacting Inhibitors |

| F134, W224, T310, V373 | Hydrophobic | All AIs |

| F221 | Hydrophobic | Most AIs (except aminoglutethimide, letrozole) |

| A306 | Hydrophobic | Most AIs (except formestane) |

| D309, T310, S478, M374 | Polar | Various AIs |

| A307, V370, L372, L477 | Non-polar | Various AIs |

| A306, T310 | Hydrogen Bond | Aminoglutethimide |

| M374, D309 | Hydrogen Bond | Formestane |

| M374 | Hydrogen Bond | Exemestane |

| Heme Iron | Coordination | Anastrozole (B1683761), Letrozole |

Molecular Dynamics Simulations for Binding Stability and Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and conformational flexibility over time. nih.govworldscientific.com While molecular docking provides a static snapshot of the binding event, MD simulations can reveal how the protein and ligand adapt to each other upon binding. nih.gov

MD simulations have been used to:

Assess the stability of inhibitor binding: By monitoring the RMSD of the ligand and protein over the simulation, researchers can evaluate the stability of the binding pose predicted by docking. mdpi.com Lower and more stable RMSD values suggest a stable interaction. mdpi.com

Investigate conformational changes: Proteins can undergo significant conformational rearrangements upon ligand binding. nih.gov MD simulations can capture these changes, providing a more realistic model of the enzyme-inhibitor complex. nih.govnih.gov

Analyze the role of water molecules: MD simulations can explicitly model the surrounding water molecules and their role in mediating protein-ligand interactions. nih.govmdpi.com

Refine docking results: The protein structure can be relaxed using MD simulations before performing docking to account for induced fit effects. nih.gov

For instance, MD simulations have shown that the protonation state of Asp309 significantly influences the active site architecture and ligand positioning. nih.gov They have also been used to confirm the stability of newly identified potential inhibitors in the aromatase binding cavity. nih.govtbzmed.ac.ir

Quantum Mechanical Approaches to Ligand-Enzyme Interactions

Quantum mechanical (QM) methods provide the most accurate description of electronic and energetic properties of molecular systems. While computationally expensive, QM approaches are increasingly being applied to study ligand-enzyme interactions, often in combination with molecular mechanics (MM) in what are known as QM/MM methods. nih.govrsc.org

QM/MM calculations can:

Provide more accurate charge distributions: The charge distribution on a ligand can be significantly polarized by the protein environment. QM/MM methods can calculate more realistic atomic charges for the ligand within the active site, which can improve the accuracy of docking and MD simulations. nih.govrsc.org

Investigate reaction mechanisms: QM methods are essential for studying chemical reactions, such as the catalytic steps of aromatase or the mechanism of irreversible inhibition.

Calculate accurate binding energies: QM/MM can provide a more rigorous calculation of the interaction energy between the ligand and the enzyme, taking into account electronic effects that are not captured by classical force fields. nih.gov

For example, QM/MM studies have been used to investigate the binding of novel hybrid compounds to the aromatase active site, indicating that considering the polarization of the ligand by the protein environment leads to more accurate predictions of binding affinity. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of Aromatase Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to the design and discovery of potent and selective aromatase inhibitors (AIs). These studies systematically investigate how the chemical structure of a molecule influences its biological activity, providing crucial insights into the interactions between the inhibitor and the aromatase enzyme. By modifying different parts of a lead compound and assessing the resulting changes in inhibitory potency, researchers can develop a comprehensive understanding of the structural requirements for optimal enzyme inhibition. nih.govnih.gov This knowledge is pivotal for medicinal chemists to rationally design novel AIs with improved efficacy and selectivity. nih.govresearchgate.net SAR studies have been extensively applied to both steroidal and non-steroidal classes of aromatase inhibitors, leading to the development of highly potent third-generation drugs used in clinical practice. acs.orgoup.com

Elucidation of Pharmacophoric Features for Inhibitory Potency

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For aromatase inhibitors, pharmacophore models define the essential structural motifs and their spatial arrangement required to bind to the active site and inhibit enzyme function. nih.govacs.org These models are distinct for the two main classes of inhibitors: steroidal and non-steroidal.

Non-Steroidal Inhibitors: The key pharmacophoric feature for virtually all non-steroidal aromatase inhibitors (NSAIs) is a nitrogen-containing heterocycle, typically an imidazole (B134444) or triazole ring. wikipedia.orgacs.org This azole ring is crucial as one of its nitrogen atoms coordinates directly with the heme iron atom at the core of the aromatase active site. wikipedia.orgtandfonline.com This interaction prevents the binding of oxygen and the subsequent hydroxylation steps required for the aromatization of androgens. acs.orgtandfonline.com

Beyond the essential heme-coordinating azole group, pharmacophore models for NSAIs often include:

Aromatic Rings: One or more planar aromatic structures are typically attached to the azole moiety. wikipedia.org These rings engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active site, such as Phe134, Phe221, and Trp224. tandfonline.comtbzmed.ac.irmdpi.com

Hydrogen Bond Acceptors: The presence of hydrogen bond acceptors is considered an important feature that provides auxiliary interactions within the binding pocket, enhancing affinity. researchgate.net For example, molecular docking studies have shown that potent inhibitors can form hydrogen bonds with residues like Arg115 and Met374. nih.govrjraap.com

Hydrophobic/Lipophilic Groups: Hydrophobic features are critical for the inhibitor's activity, contributing to favorable binding within the largely hydrophobic active site of the enzyme. innovareacademics.in The cyano group on letrozole, for instance, contributes to its potent inhibition partly by mimicking the steroid backbone of the natural substrate. wikipedia.org

Steroidal Inhibitors: For steroidal aromatase inhibitors (SAIs), the fundamental pharmacophore is the androstenedione nucleus, which mimics the natural substrate of the enzyme. nih.gov SAR studies have revealed that only specific modifications can be made to this steroidal framework while retaining high affinity for the enzyme. nih.gov Key pharmacophoric features include:

Planarity of A/B Rings: A degree of planarity in the A-ring and at the junction of the A and B rings is a crucial requirement for potent inhibitory activity. researchgate.netnih.govcore.ac.uk This planarity helps position the molecule correctly within the active site.

D-Ring Structure: The integrity of the cyclopentanone (B42830) D-ring is critical for binding. Modifications, such as expanding it to a six-membered δ-lactone ring, have been shown to significantly decrease inhibitory potency. nih.govcore.ac.ukresearchgate.net

Hydrophobic Character: Greater hydrophobicity is generally associated with higher aromatase inhibitory activity for steroidal compounds. nih.gov

Impact of Chemical Substituents on Inhibitor Affinity and Efficacy

The systematic modification of chemical substituents on the core scaffolds of both steroidal and non-steroidal inhibitors has been instrumental in optimizing their affinity and efficacy.

Steroidal Inhibitors: SAR studies on the steroidal skeleton have provided precise information on how substituents at various positions affect activity.

A-Ring Modifications: While the C-3 carbonyl group of the natural substrate is not essential for activity, a 3,4-double bond or a 3,4-epoxide group can confer the A-ring planarity needed for potent inhibition. core.ac.uk For example, the 3-deoxy steroidal olefin 3a and its epoxide derivative 4a proved to be strong competitive inhibitors with Kᵢ values of 50 nM and 38 nM, respectively. nih.govresearchgate.net The 5α-stereochemistry is a strict requirement for inhibition, with 5β-epimers showing a dramatic reduction in activity. core.ac.uk

B-Ring Modifications: Introduction of substituents at the C-6 and C-7 positions has been a successful strategy. Bulky substitutions at the C-7 position, in particular, have yielded highly potent inhibitors. oup.com The 7α-aryl derivatives can have an affinity for the enzyme that is 2-10 times greater than the substrate, suggesting additional favorable interactions between the substituent and the enzyme. oup.com For instance, a series of 7α-substituted steroids effectively inhibited aromatase, with compound 13 (an androstene derivative with a specific substituent at C-7) being particularly active. nih.gov Conversely, while it was once believed that a hydrophobic binding pocket existed near C-6, the elucidation of the aromatase crystal structure did not support this, though C-6 substituents can still influence activity. nih.govuc.pt

C-Ring Modifications: Functionalization of the C-ring has also been explored. A carbonyl group at C-11 was found to be more beneficial for inhibition than a hydroxyl group. researchgate.net C-ring epoxides were also shown to be more potent than the corresponding olefins, leading to the discovery of a highly potent inhibitor with an IC₅₀ of 0.011 μM, which is more potent than the clinical drug exemestane. researchgate.net

| Compound/Series | Modification | Impact on Activity | Reported Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 3-deoxy steroidal olefin 3a | Removal of C-3 carbonyl, introduction of 3,4-double bond | Strong competitive inhibition | Kᵢ = 50 nM | nih.govcore.ac.uk |

| Epoxide derivative 4a | 5α-epoxide at C-3/C-4 | Strong competitive inhibition, more potent than 3a | Kᵢ = 38 nM, IC₅₀ = 145 nM | nih.govcore.ac.ukresearchgate.net |

| Epoxide derivative 4b | 5β-epoxide at C-3/C-4 | Dramatic reduction in inhibition | 14.6% inhibition vs 96.4% for 4a | core.ac.uk |

| D-ring modified steroids | Replacement of cyclopentanone D-ring with a δ-lactone ring | Decreased inhibitory potency | - | nih.govresearchgate.net |

| C-11 substituted steroids | Carbonyl at C-11 | More beneficial than a hydroxyl group | - | researchgate.net |

| C-ring epoxide (Compound 7) | Epoxide on C-ring | Highly potent inhibition | IC₅₀ = 0.011 μM | researchgate.net |

| 7α-substituted steroids | Aryl group at 7α-position | Enhanced affinity (2-10x > substrate) | - | oup.com |

Non-Steroidal Inhibitors: For NSAIs, SAR is guided by optimizing the interactions of the azole heterocycle and its appended chemical moieties.

The Azole Moiety: The nature of the azole ring is critical. Studies have shown that imidazole or imidazolylmethyl groups may lead to better inhibitors than triazole or tetrazole systems. nih.gov However, third-generation NSAIs like anastrozole and letrozole successfully utilize a 1,2,4-triazole (B32235) ring to coordinate with the heme iron. wikipedia.orgmdpi.com Minor modifications can lead to significant changes in inhibitory mechanism; for example, the N-demethylation of endoxifen (B1662132) (a mixed-mode inhibitor) produces norendoxifen, which is a competitive inhibitor. nih.gov

Substituents on Aromatic Rings: The groups attached to the aromatic portions of the molecule play a major role in determining potency and selectivity. Halogenated derivatives are often more potent than their non-halogenated counterparts. nih.gov The introduction of long-chain substituents, such as but-2-ynyloxy and pent-2-ynyloxy, has led to the development of fourth-generation inhibitors with picomolar potency. nih.gov One such compound achieved an IC₅₀ value of 0.09 nM. nih.govmdpi.com

| Compound/Series | Modification/Feature | Impact on Activity | Reported Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Letrozole-based analogs | Imidazole ring instead of triazole | Potentially better inhibition | - | nih.gov |

| Triazole derivatives | Halogen-aryl moieties | High potency | Kᵢ = 20-30 nM | nih.gov |

| Triazole-based inhibitor (Compound 13h) | Addition of long-chain alkyneoxy substituents | Picomolar inhibition | IC₅₀ = 0.09 nM | nih.govmdpi.com |

| Methylstilbene derivatives | Triazole ring as substituent | Low nanomolar inhibition | Kᵢ = 8 nM (for most active) | nih.gov |

| Norendoxifen | N-demethylation of Endoxifen | Changes inhibition from mixed-mode to competitive | Kᵢ = 35 nM | nih.gov |

Preclinical Investigations of Aromatase Inhibitor Efficacy and Mechanisms

In Vitro Models for Aromatase Inhibition Research

In vitro models are essential tools for the initial screening and detailed mechanistic evaluation of aromatase inhibitors. These systems range from simple, purified enzyme assays to more complex cell-based models that simulate the physiological environment of estrogen-dependent cells.

Cell-free assays offer a direct and precise method for measuring the inhibitory activity of a compound against the aromatase enzyme without the complexities of a cellular environment. nih.govnih.gov These assays typically utilize recombinant human aromatase (CYP19) and a substrate that allows for the quantification of enzyme activity. nih.govnih.gov

One common method is the tritiated water-release assay, which measures the production of tritiated water from a radiolabeled androgen substrate like [1β-³H]androst-4-ene-3,17-dione. oup.com Another approach involves using a fluorescent substrate, where the enzymatic conversion results in a measurable fluorescent signal. nih.govnih.gov The reduction in the formation of the product in the presence of a test compound indicates inhibitory activity. These direct measurement assays are advantageous for eliminating potential cytotoxicity that could interfere with the results and are highly reproducible. nih.govnih.gov They are crucial for determining a compound's direct interaction with the aromatase enzyme.

To study aromatase inhibition in a more biologically relevant context, researchers employ cell-based assays. These typically use human breast cancer cell lines that are positive for the estrogen receptor (ER+), such as MCF-7, which have been genetically engineered to overexpress the aromatase enzyme (often designated as MCF-7aro or MCF-7Ca). nih.govnih.govaacrjournals.orgaacrjournals.org These cells can convert androgens (like testosterone (B1683101) or androstenedione) into estrogens, which then stimulate their own proliferation in an autocrine or paracrine fashion. nih.govnih.gov

In this model, the efficacy of an aromatase inhibitor is measured indirectly by its ability to suppress the testosterone-induced cell proliferation. nih.govnih.gov Another advanced cell-based system is the AroER tri-screen assay, which uses an aromatase-expressing MCF-7 cell line that also contains an estrogen-responsive element (ERE) linked to a luciferase reporter gene. nih.gov In this system, inhibition of aromatase activity leads to a decrease in estrogen production, resulting in a reduced luciferase signal in the presence of testosterone. nih.gov These cell-based models are invaluable for assessing how a compound performs within a cellular context, accounting for factors like cell permeability and metabolism. nih.gov

A critical aspect of preclinical evaluation is quantifying the potency of an aromatase inhibitor. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce aromatase activity by 50%. nih.govnih.gov These values are determined using data from cell-free or cell-based assays. For instance, in cell-free assays, ketoconazole and aminoglutethimide have been shown to inhibit the aromatase enzyme with IC50 values that are consistent with previously published literature. nih.govnih.gov Similarly, studies have determined the IC50 values for inhibitors like vorozole (4.17 nM) and letrozole (B1683767) (7.27 nM) against the aromatase enzyme (CYP19A1). nih.gov

Beyond IC50, researchers also investigate the binding kinetics to understand how an inhibitor interacts with the enzyme. nih.gov Aromatase inhibitors can be classified based on their mechanism of binding. Non-steroidal inhibitors like letrozole and anastrozole (B1683761) act as competitive inhibitors, reversibly binding to the active site of the enzyme. nih.gov In contrast, steroidal inhibitors like exemestane (B1683764) can bind irreversibly, leading to permanent inactivation of the enzyme. nih.gov Kinetic analyses, which determine parameters like the inhibition constant (Ki), provide deeper insights into the inhibitor's mechanism, such as whether it exhibits competitive, non-competitive, or mixed-type inhibition. rsc.org

Cellular and Biochemical Effects of Aromatase Inhibitors in Preclinical Models

Beyond simply inhibiting the enzyme, preclinical studies investigate the downstream cellular consequences of estrogen deprivation induced by aromatase inhibitors. These effects are critical for their therapeutic action in hormone-dependent cancers.

Estrogen is a key driver of proliferation in ER+ breast cancer. clinpgx.org Aromatase inhibitors, by blocking the synthesis of estrogen, effectively deprive these cancer cells of their primary growth signal. clinpgx.orgbreastcancer.org Numerous preclinical studies using aromatase-overexpressing breast cancer cell lines (such as MCF-7aro) have demonstrated that these inhibitors potently suppress estrogen-dependent cell proliferation in a time- and dose-dependent manner. nih.govresearchgate.net This anti-proliferative effect is a direct consequence of reduced estrogen levels, which prevents the activation of estrogen receptors and the subsequent transcription of genes responsible for cell growth. clinpgx.org For example, the aromatase inhibitor letrozole has been shown to be a highly potent inhibitor of tumor cell proliferation in preclinical models. nih.gov

The suppression of cell proliferation by aromatase inhibitors is often mediated by two key cellular processes: cell cycle arrest and apoptosis (programmed cell death). nih.gov Studies have shown that treatment with aromatase inhibitors can cause cancer cells to arrest at specific phases of the cell cycle. nih.govaacrjournals.org For example, some steroidal aromatase inhibitors have been found to cause cell cycle arrest in the G0/G1 phase, while others induce an arrest in the G2/M phase. nih.gov This arrest prevents the cells from progressing through the cycle of division and replication. nih.gov

In addition to halting the cell cycle, aromatase inhibitors can induce apoptosis. nih.govnih.gov The apoptotic index in estrogen-dependent breast cancer cells has been shown to increase significantly following treatment with inhibitors like letrozole and anastrozole. nih.govaacrjournals.org This process can be triggered through different molecular pathways. Some inhibitors activate the intrinsic (mitochondrial) apoptotic pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases such as caspase-9 and caspase-7. nih.govnih.govaacrjournals.org Other inhibitors may induce apoptosis through the extrinsic pathway, involving the activation of caspase-8. nih.gov These findings highlight that aromatase inhibitors not only stop cancer cell growth but also actively cause cell death. nih.gov

Alterations in Downstream Signaling Pathways Mediated by Estrogen Deprivation

The therapeutic efficacy of aromatase inhibitors is predicated on the principle of depriving estrogen receptor-positive (ER+) cancer cells of their primary mitogenic stimulus. However, the prolonged absence of estrogen can induce adaptive changes within the tumor cells, leading to the activation of alternative signaling pathways that promote cell survival and proliferation, ultimately contributing to therapeutic resistance. Preclinical investigations have identified several key downstream signaling cascades that are frequently altered in response to estrogen deprivation.

One of the prominent adaptive mechanisms involves the upregulation of growth factor receptor pathways. The Platelet-Derived Growth Factor (PDGF)/Abelson (Abl) signaling pathway has been identified as a significant adaptive route. Studies using long-term estrogen-deprived (LTED) MCF-7 breast cancer cells, which model resistance to aromatase inhibitors, have shown that the PDGF/Abl canonical pathway is significantly elevated. nih.govaacrjournals.org Both PDGFRβ and Abl protein levels are increased in these resistant cells. nih.govaacrjournals.org This activation suggests a mechanism of cross-talk between growth factor signaling and the ER pathway, where the former compensates for the loss of estrogenic stimulation. aacrjournals.org Inhibition of this pathway has been shown to suppress proliferation in LTED cells, highlighting its role as a driver of resistant growth. nih.govaacrjournals.org

Furthermore, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical survival pathway that is often aberrantly activated in response to endocrine therapy. aacrjournals.orgoup.comnih.gov Estrogen deprivation can lead to the activation of this cascade, which in turn promotes cell survival and proliferation, thereby circumventing the blockade of the ER pathway. oup.comnih.gov Preclinical data suggest that activation of PI3K/Akt signaling is a major mechanism of resistance to aromatase inhibitors. aacrjournals.org The interplay between the ER and PI3K/Akt pathways is complex; for instance, inhibition of the PI3K pathway can lead to an increase in ER activity, which can be suppressed by antiestrogen agents. oup.com This highlights the intricate feedback loops that can arise during estrogen deprivation.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is another crucial signaling route implicated in resistance to aromatase inhibitors. aacrjournals.orguthscsa.edu This pathway is typically activated by growth factors and can lead to cell proliferation. aacrjournals.org In the context of estrogen deprivation, activation of the MAPK pathway can occur, providing an alternative route for cell cycle progression. nih.govnih.gov Studies have shown that in letrozole-resistant cells, signaling proteins in the MAPK cascade are increased. nih.gov The inhibition of the MAPK pathway in these resistant cells can reduce proliferation, indicating its functional role in maintaining the resistant phenotype. uthscsa.edu

In Vivo Non-Human Studies of Aromatase Inhibitor Activity

Assessment of Anti-Proliferative Effects in Animal Models

The anti-proliferative efficacy of aromatase inhibitors has been extensively evaluated in various preclinical animal models, particularly in xenograft models that utilize human breast cancer cell lines. These studies are crucial for determining the in vivo activity and therapeutic potential of these agents before clinical application. A commonly used model involves ovariectomized athymic mice implanted with ER+ human breast cancer cells that have been transfected with the aromatase gene (e.g., MCF-7Ca or MCF-7Arom5 cells). aacrjournals.orgnih.gov This model mimics the postmenopausal state where peripheral aromatization is the primary source of estrogen, providing a relevant system for testing aromatase inhibitors. nih.gov

In these models, aromatase inhibitors have consistently demonstrated potent anti-tumor effects. For instance, letrozole has been shown to be highly effective in suppressing tumor growth, with studies indicating its superiority over the antiestrogen tamoxifen in terms of both the degree of tumor suppression and the duration of response. nih.govresearchgate.net In one study, tumors in mice treated with letrozole alone did not double in size until 35 weeks, compared to 16-18 weeks for tamoxifen-based regimens. nih.gov Similarly, exemestane has been shown to suppress tumor growth to a greater extent than tamoxifen in a xenograft model. aacrjournals.orgnih.gov Anastrozole has also demonstrated significant inhibition of tumor growth in vivo. aacrjournals.orgresearchgate.net

Combination studies in animal models have also been performed. While combining a nonsteroidal aromatase inhibitor like letrozole or anastrozole with tamoxifen did not show superiority over the aromatase inhibitor alone, the combination of the steroidal inhibitor exemestane with tamoxifen was found to be more effective than either agent used singly in certain models. aacrjournals.orgnih.gov These preclinical findings have been instrumental in guiding the design of clinical trials.

Below is a table summarizing the anti-proliferative effects of various aromatase inhibitors in preclinical animal models.

| Aromatase Inhibitor | Animal Model | Cell Line | Key Anti-Proliferative Findings |

| Letrozole | Ovariectomized nude mice | MCF-7Ca (aromatase-transfected) | More effective in suppressing tumor growth than tamoxifen; time to tumor doubling was 35 weeks vs. 18 weeks for tamoxifen. nih.gov |

| Anastrozole | Nude mice | Human lung tumor xenografts | Significant inhibition of tumor growth compared to control. researchgate.net |

| Exemestane | Ovariectomized athymic mice | MCF-7Ca (aromatase-transfected) | Suppressed tumor growth to a greater extent than tamoxifen. aacrjournals.orgnih.gov |

| Letrozole | Ovariectomized nude mice | MCF-7Ca (aromatase-transfected) | Treatment resulted in regression of established tumors. researchgate.net |

| Anastrozole (in combination) | Ovariectomized mice | MCF-7Arom5 (aromatase-transfected) | Combination with a Src inhibitor (AZD0530) showed greater antitumor efficacy than either drug alone. aacrjournals.org |

Evaluation of Systemic and Local Estrogen Suppression in Preclinical Systems

A primary mechanism of action for aromatase inhibitors is the reduction of estrogen levels, both systemically in circulation and locally within the tumor microenvironment. Preclinical in vivo studies have been vital in quantifying the extent of this estrogen suppression. The development of third-generation aromatase inhibitors, such as anastrozole, letrozole, and exemestane, was guided by translational research that demonstrated their ability to cause profound aromatase inhibition. aacrjournals.org

These agents have been shown to inhibit in vivo aromatase activity by up to or exceeding 98%. aacrjournals.org This high degree of inhibition translates to a significant reduction in circulating estrogen levels. For example, anastrozole has been shown to effectively reduce plasma levels of estradiol (B170435), estrone (B1671321), and estrone sulfate (B86663) by 81-94% in postmenopausal women, a finding supported by preclinical evaluations. ovid.com

Crucially, studies have also assessed the impact of aromatase inhibitors on intratumoral estrogen concentrations. Given that estrogen levels within breast tumors can be significantly higher than in plasma, local estrogen production is a key therapeutic target. bioscientifica.comresearchgate.net Preclinical models have demonstrated the ability of aromatase inhibitors to drastically lower these local estrogen levels. In one study using a xenograft model, letrozole treatment markedly reduced estrogen concentrations in tumor tissue. bioscientifica.com This demonstrates the capacity of these drugs to inhibit the local production of estrogens that drive tumor proliferation.

The table below summarizes findings on estrogen suppression from preclinical studies.

| Aromatase Inhibitor | Model System | Type of Suppression | Extent of Suppression |

| Third-Generation AIs (general) | In vivo models | Aromatase Inhibition | ≥98% aacrjournals.org |

| Anastrozole | Postmenopausal women (clinical data supported by preclinical findings) | Systemic Estrogen (plasma estradiol, estrone, estrone sulfate) | 81-94% reduction ovid.com |

| Letrozole | Nude mice with MCF-7Ca xenografts | Local Estrogen (intratumoral) | Markedly reduced from 460 pg/mg to 20 pg/mg tissue. bioscientifica.com |

| Aminoglutethimide | Postmenopausal patients | Systemic Estrogen (circulating levels) | ~90% reduction nih.gov |

Mechanisms of Acquired Resistance to Aromatase Inhibitors

Ligand-Independent Activation and Upregulation of Estrogen Receptor Pathways

A primary mechanism of acquired resistance involves the cancer cell's ability to reactivate the estrogen receptor (ERα) in an environment of extremely low estrogen. This circumvents the primary therapeutic action of AIs.

One of the most well-documented mechanisms is the acquisition of mutations in the gene encoding ERα, ESR1. These mutations, which are rare in primary tumors, become more frequent in the metastatic setting after long-term AI therapy. researchgate.net They typically cluster in the ligand-binding domain (LBD) of the receptor, with Y537S and D538G being among the most common. researchgate.net These mutations induce a conformational change in the ERα protein, mimicking the estrogen-bound state and leading to constitutive, ligand-independent activity. This allows the receptor to activate the transcription of estrogen-responsive genes, such as pS2, cyclin D1, and c-myc, promoting cell cycle progression and survival even in the absence of its natural ligand. researchgate.netnih.gov

Beyond ESR1 mutations, ERα signaling can be sustained through hypersensitivity and upregulation. Preclinical models of long-term estrogen deprivation (LTED), which mimic AI therapy, demonstrate adaptive increases in ESR1 gene expression. nih.govmedscape.org This leads to an increased cellular concentration of the ERα protein, making the cells hypersensitive to minute, residual levels of estrogen that may persist despite aromatase inhibition. medscape.org

Furthermore, ERα can be activated independently of estrogen through crosstalk with other signaling pathways. For instance, enhanced interferon-alpha (IFNα) signaling can drive resistance. The mediator of IFNα signaling, STAT1, can directly interact with ERα. nih.govnih.gov This interaction, along with phosphorylation events, leads to the ligand-independent activation of ERα, promoting the expression of both ER-regulated and interferon-stimulated genes that support cell survival. nih.govnih.gov

| Mechanism | Description | Key Molecules/Genes | Consequence |

| ESR1 Mutations | Acquired mutations in the ERα ligand-binding domain. | ESR1 (e.g., Y537S, D538G) | Constitutive, ligand-independent ERα activation and target gene expression. researchgate.net |

| ERα Upregulation | Increased expression of the ESR1 gene. | ERα (ESR1) | Hypersensitivity to residual estrogen levels. nih.govmedscape.org |

| Pathway Crosstalk | Activation of ERα by other signaling cascades. | STAT1, IFNα | Ligand-independent ERα activation and pro-survival gene expression. nih.govnih.gov |

Activation and Cross-Talk of Growth Factor Signaling Pathways

A hallmark of AI resistance is the rewiring of the cancer cell's signaling network to rely on growth factor pathways that can either directly stimulate proliferation or indirectly activate ERα. nih.gov This creates a complex interplay, or "crosstalk," between ER and receptor tyrosine kinase (RTK) pathways. aacrjournals.org

Dysregulation of PI3K/AKT/mTOR Pathway

Aberrations in RAS/MAPK Pathway Signaling

Activated ERK can phosphorylate ERα, particularly at serine 118 in the AF-1 domain, leading to ligand-independent receptor activation and transcription of target genes. bioscientifica.comnih.gov This mechanism can render anti-estrogen therapies ineffective. nih.gov In some models of acquired resistance, increased MAPK activity is a central feature, contributing to a phenotype that is less dependent on estrogen for growth. medscape.orgnih.gov Studies have identified upregulation of specific genes within this pathway, such as MAPK4 and MAPK15, in resistant tumors. genominfo.org

Role of HER2 and IGF-IR Pathway Activation

Crosstalk between ERα and specific receptor tyrosine kinases, such as human epidermal growth factor receptor 2 (HER2) and insulin-like growth factor-1 receptor (IGF-1R), is pivotal in mediating resistance.

While HER2 overexpression is a distinct subtype of breast cancer, increased HER2 signaling can emerge as a mechanism of acquired resistance in initially HER2-negative, ER+ tumors. nih.govnih.gov Elevated HER2 signaling can activate both the PI3K/AKT and MAPK pathways, which in turn phosphorylate and activate ERα, creating a vicious cycle of signaling that promotes resistance. bioscientifica.comnih.govresearchgate.net

Similarly, the IGF-1R pathway is frequently implicated. Activation of IGF-1R by its ligands can potently stimulate the PI3K/AKT and MAPK cascades, driving proliferation and survival. tamhsc.edufrontiersin.org There is extensive crosstalk between the IGF-1R and ER pathways; ER can enhance the expression of IGF pathway components, while activated IGF-1R can lead to ER phosphorylation and ligand-independent activation. nih.govfrontiersin.org This reciprocal activation makes co-targeting both pathways a rational therapeutic strategy to overcome resistance. tamhsc.edu

Contribution of Other Signaling Cascades (e.g., NF-κB, JNK, Src)

Other signaling pathways also contribute to the complex network of AI resistance. The nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, has been shown to engage in crosstalk with ER. nih.govnih.gov Activation of NF-κB can stimulate ER function in a ligand-independent manner, contributing to endocrine resistance and more aggressive tumor features. nih.gov For example, activation of the IKKβ kinase by inflammatory cytokines can lead to ER recruitment to specific gene promoters in the absence of estrogen. nih.gov

| Pathway | Key Components | Mechanism of Resistance | Crosstalk with ERα |

| PI3K/AKT/mTOR | PIK3CA, PTEN, AKT, mTOR | Drives cell survival and proliferation. nih.gov | AKT phosphorylates ERα (Ser167), causing ligand-independent activation. nih.gov |

| RAS/MAPK | RAS, RAF, MEK, ERK | Promotes proliferation and bypasses estrogen dependence. genominfo.org | ERK phosphorylates ERα (Ser118), causing ligand-independent activation. bioscientifica.com |

| HER2 Signaling | HER2 (ErbB2) | Activates downstream PI3K/AKT and MAPK pathways. nih.gov | Indirectly activates ERα via downstream kinases. nih.gov |

| IGF-1R Signaling | IGF-1R, IGF-1 | Activates PI3K/AKT and MAPK pathways. frontiersin.org | Reciprocal activation; IGF-1R signaling phosphorylates ERα. tamhsc.edu |

| NF-κB Signaling | IKKβ, NF-κB | Promotes pro-survival gene expression. nih.gov | Can activate ERα function in a ligand-independent manner. nih.gov |

Adaptive Changes in Gene Expression and Epigenetic Modifications in Resistant Models

Resistance to AIs is fundamentally linked to extensive transcriptional reprogramming, allowing cancer cells to adapt and thrive in an estrogen-deprived state. researchgate.net This reprogramming is driven by both genetic and epigenetic alterations.

Genomic analyses of resistant tumors have identified mutations and altered expression in key regulatory genes. For example, mutations in the FOXA1 gene, which encodes a pioneer transcription factor essential for ERα function, can cause resistance. Different mutations in FOXA1 alter its ability to bind to chromatin, leading to the activation of new gene expression programs that promote growth in the absence of estrogen. mskcc.org Other studies have identified the upregulation of genes like TFF3, an estrogen-responsive oncogene, and HSD3B1, involved in androgen synthesis, in resistant models. genominfo.orgnih.gov

Furthermore, specific histone modification patterns can predict treatment outcomes. A gain of the repressive H3K27me3 mark at distinct gene sites has been associated with a poor outcome after AI treatment, suggesting that polycomb-mediated gene repression plays a role in establishing a resistant phenotype. aacrjournals.org These epigenetic shifts contribute to a cellular state that is no longer dependent on the signaling pathways targeted by aromatase inhibitors. nih.gov

Selection and Expansion of Hormone-Insensitive Cellular Clones

Acquired resistance to aromatase inhibitors (AIs) in estrogen receptor-positive (ER+) breast cancer is a significant clinical challenge. One of the fundamental mechanisms driving this resistance is the process of clonal evolution, wherein the therapeutic pressure exerted by AIs leads to the selection and subsequent expansion of pre-existing or newly evolved cancer cell populations that are no longer dependent on estrogen for their growth and survival. nih.govmdpi.com This section will delve into the intricacies of this process, focusing on the underlying genetic and phenotypic changes that characterize these hormone-insensitive cellular clones.

The heterogeneity of tumors is a key factor in the development of resistance. mdpi.comnih.gov Breast tumors are often composed of a mosaic of genetically and phenotypically diverse subclones. nih.gov When subjected to the estrogen-depriving environment created by aromatase inhibitors, the majority of hormone-sensitive cancer cells undergo growth arrest or apoptosis. However, rare subclones that possess intrinsic mechanisms of hormone insensitivity can survive and proliferate, eventually repopulating the tumor and leading to clinical relapse. nih.govresearchgate.net

A primary driver of this selection process is the acquisition of mutations in the estrogen receptor alpha gene (ESR1). researchgate.netnih.gov These mutations, which are relatively uncommon in primary, untreated breast cancers, become significantly more prevalent in tumors from patients who have received AI therapy. nih.govascopubs.org The most frequently observed ESR1 mutations are located in the ligand-binding domain of the receptor, with hotspots at codons Y537 and D538. researchgate.net These mutations result in a constitutively active estrogen receptor that can signal in a ligand-independent manner, thereby bypassing the need for estrogen and rendering aromatase inhibitors ineffective. researchgate.netnih.gov Sequential analysis of circulating tumor DNA (ctDNA) in patients on AI therapy has shown that these ESR1 mutations can be detected months before clinical progression is evident, highlighting their role as an early event in the evolution of resistance. nih.gov

The table below summarizes key findings from studies investigating the prevalence and characteristics of ESR1 mutations in the context of AI resistance.

| Mutation | Prevalence in AI-Treated Patients | Consequence | Reference |

| ESR1 mutations (general) | 20% - 56.4% | Ligand-independent ER activation, resistance to AIs | nih.govascopubs.org |

| Y537S, Y537C, Y537N | Common | Constitutive transcriptional activity | researchgate.netexplorationpub.com |

| D538G | Common | Constitutive transcriptional activity | researchgate.net |

In addition to ESR1 mutations, the selection of clones with alterations in other signaling pathways can also contribute to hormone insensitivity. For instance, mutations in genes such as KRAS have been identified in patients progressing on AI therapy, suggesting the selection of subclones that utilize alternative growth factor signaling pathways to drive proliferation. nih.gov

Another critical aspect of clonal selection in AI resistance involves the enrichment of cancer stem cell (CSC)-like populations. nih.govnih.gov Breast cancer stem cells (BCSCs) are often characterized by being ER-negative and possessing mesenchymal features. nih.gov Endocrine therapies, including aromatase inhibitors, can inadvertently enrich the proportion of these intrinsically resistant CSCs within the tumor. nih.gov These cells can remain dormant and later give rise to a recurrent tumor that is hormone-insensitive. The mechanisms promoting the survival and expansion of BCSCs in the face of endocrine therapy are complex and involve the activation of signaling pathways such as Notch and Hypoxia-Inducible Factor (HIF). nih.gov

Furthermore, the evolution of hormone-insensitive clones can be associated with a shift in dependence from estrogen-mediated signaling to other growth factor receptor pathways. nih.gov For example, resistant cells may exhibit upregulation of the HER2/erbB2 pathway, which can lead to ligand-independent activation of the estrogen receptor through phosphorylation, thereby sustaining proliferative signaling even in an estrogen-depleted environment. nih.govbioscientifica.com

Discovery and Design of Novel Aromatase Inhibitors

Computational Drug Discovery Methodologies

Computational techniques have become indispensable in the early stages of drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds. These in silico methods save considerable time and resources compared to traditional experimental approaches.

High-throughput virtual screening (HTVS) involves the computational docking of large libraries of compounds into the active site of a target protein to identify potential inhibitors. The availability of the crystal structure of human aromatase has paved the way for structure-based virtual screening to discover novel small-molecule inhibitors with diverse structural motifs. acs.org

One such study utilized a stepwise filtering protocol, applying Lipinski's rule-of-five and other filters to narrow down a commercial compound collection before performing high-throughput docking with the Glide software. acs.org This process led to the identification of several nanomolar AIs with new core structures. For instance, compounds 24 (IC50 61.6 nM) and 25 (IC50 63.7 nM) emerged as the most active in one series. acs.org The docking poses of these novel hits revealed that an imidazole (B134444) ring's N3 atom coordinated with the heme iron, a different interaction compared to the triazole moiety of clinically used nonsteroidal AIs like letrozole (B1683767) and anastrozole (B1683761). acs.org

Another virtual screening study focused on isoflavanone (B1217009) derivatives, using the known potent inhibitor 2a as a template. nih.gov From 286 compounds with 70% structural similarity to 2a , 150 showed lower docking energies. nih.gov The compound 2a_1 (3-[(2,3,5,6-tetramethylphenyl)carbonyl] -2,3-dihydro-1-benzofuran) exhibited the lowest docking energy of -11.2 kcal/mol. nih.govnih.gov Further molecular dynamics simulations suggested that 2a_1 not only fits well within the hydrophobic active site but also forms a stable coordination with the heme iron. nih.gov

The Tox21 program adapted a cell-based assay into a 1536-well format to screen its 10,000-compound library, identifying 302 potential AIs. nih.gov Further testing of a subset of these compounds confirmed the aromatase-inhibiting activity of several novel structures, demonstrating the power of high-throughput screening to identify structurally diverse inhibitors. nih.gov

Table 1: Novel Aromatase Inhibitors Identified Through High-Throughput Virtual Screening

| Compound | Screening Method | Key Findings | IC50 / Docking Score |

|---|---|---|---|

| Compound 24 | Structure-based HTD | New core structure, imidazole coordination with heme iron | 61.6 nM |

| Compound 25 | Structure-based HTD | New core structure, imidazole coordination with heme iron | 63.7 nM |

| 2a_1 | Template-based virtual screening | Stable coordination with heme iron | -11.2 kcal/mol (Docking Score) |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govexcli.desemanticscholar.org This allows for the prediction of the activity of newly designed compounds and helps in optimizing lead structures.

Numerous QSAR studies have been conducted on both steroidal and non-steroidal AIs. nih.gov A 3D-QSAR study on a diverse set of compounds concluded that for ideal aromatase inhibitory activity, a compound should possess one or two hydrogen bond acceptor groups (like NO2 and CN) and optimal hydrophobicity. nih.gov Another study on letrozole-based analogs using 2D-QSAR, 3D-QSAR, and HQSAR techniques highlighted the importance of lipophilicity for strong binding to aromatase. nih.gov

For steroidal AIs, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov A study on a series of steroidal AIs yielded reliable and predictive CoMFA (q2 = 0.636, r2pred = 0.658) and CoMSIA (q2 = 0.843, r2pred = 0.601) models. nih.gov The CoMSIA model indicated that steric and hydrogen bond acceptor fields were the main contributors to binding affinity. nih.gov

Large-scale QSAR studies have also been performed. One such study on 973 AIs using SMILES-based descriptors and a Monte Carlo approach produced reliable models for predicting pIC50 values, offering a tool for designing novel inhibitors. insilico.eu

Table 2: Selected QSAR Studies on Aromatase Inhibitors

| QSAR Method | Compound Class | Key Findings/Model Statistics |

|---|---|---|

| 3D-QSAR | Diverse set | Importance of H-bond acceptors and hydrophobicity |

| CoMFA/CoMSIA | Steroidal AIs | CoMSIA: q2 = 0.843, r2pred = 0.601; Steric and HBA fields are crucial |

| SMILES-based Descriptors | Large set (973 AIs) | Reliable models for predicting pIC50 values |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model can then be used as a 3D query to search for new molecules with different chemical backbones (scaffold hopping) but the same essential features. nih.gov

Both ligand-based and structure-based pharmacophore models have been developed for aromatase inhibitors. nih.gov A ligand-based model, derived from a comprehensive list of nonsteroidal AIs, was found to contribute to efficacy, while a structure-based model, derived from the enzyme's active site, contributed to specificity. nih.gov A merged model successfully identified known AIs and differentiated between active and inactive compounds. nih.gov

One common feature pharmacophore model for aromatase inhibitors includes two aromatic ring features and two hydrogen bond acceptors. acs.orgresearchgate.net This model was used to search the NCI database to identify novel active compounds. acs.org In another study, a pharmacophore model for triazole analogues identified hydrogen bonding with residues Met374 and Arg115 as crucial for inhibitory action. nih.gov This model was then used to design 100 new compounds, seven of which showed good predicted aromatase inhibitory activities. nih.gov

Rational Design Strategies Based on Aromatase Structural Insights

The publication of the high-resolution X-ray crystal structure of human placental aromatase in complex with its substrate, androstenedione (B190577), has been a landmark achievement, providing a solid foundation for structure-guided drug design. nih.govresearchgate.netnih.gov

The crystal structure of aromatase revealed an active site that is highly specific for androgenic substrates. nih.govresearchgate.net The binding of androstenedione involves hydrogen bonds with Asp309 and Met374, as well as tight packing with hydrophobic side chains that complement the steroid's structure. nih.gov This detailed structural information allows for the design of inhibitors that can specifically target and exploit these features, potentially leading to higher selectivity and fewer off-target effects. nih.gov

Researchers have designed novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors based on this structural data. nih.gov Several of these compounds, particularly C6-substituted 2-alkynyloxy derivatives, exhibited potent inhibition of purified placental aromatase with IC50 values in the nanomolar range. nih.gov X-ray structures of these potent inhibitors in complex with aromatase confirmed that the novel side groups protrude into an opening of the access channel that is unoccupied in the enzyme-substrate complex, validating the design strategy. nih.govdrugbank.com This structure-guided approach enables the optimization of inhibitor interactions within the androgen-specific binding pocket. nih.gov

In recent years, there has been growing interest in developing multi-target drugs that can simultaneously modulate several key targets in a disease pathway. nih.gov For estrogen receptor-positive (ER+) breast cancer, this could involve compounds that not only inhibit aromatase but also modulate estrogen receptors (ERs) and/or androgen receptors (ARs). mdpi.com

Several new steroidal compounds have been identified that exhibit this polypharmacological profile. mdpi.com For instance, 7α-methylandrost-4-en-17-one (6) , 7α-methylandrost-4-ene-3,17-dione (10a) , and androsta-4,9(11)-diene-3,17-dione (13) have been shown to be potent aromatase inhibitors. mdpi.com In addition to inhibiting aromatase, these compounds also act as AR agonists and modulate ER levels and signaling, leading to the apoptosis of ER+ breast cancer cells. mdpi.comnih.govdtu.dk This multi-target action could offer a therapeutic advantage over current drugs. mdpi.com

Another study investigated 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (1,1-BHPE) . nih.gov While it did not directly inhibit aromatase activity, it reduced aromatase protein levels and acted as an ERα antagonist while up-regulating ERβ. nih.gov This demonstrates a different approach to multi-target therapy, modulating the expression and signaling of key proteins in the estrogen pathway. nih.gov

Table 3: Multi-Target Steroidal Aromatase Inhibitors

| Compound | Aromatase Inhibition (IC50) | Additional Targets/Actions |

|---|---|---|

| 7α-methylandrost-4-en-17-one (6) | 0.405 µM | AR agonist, ER modulator |

| 7α-methylandrost-4-ene-3,17-dione (10a) | 0.27 µM | AR agonist, ER modulator |

| androsta-4,9(11)-diene-3,17-dione (13) | 0.25 µM | AR agonist, ER modulator |

Synthesis and Preclinical Characterization of Novel Aromatase Inhibitor Scaffolds

The quest for more potent and selective aromatase inhibitors (AIs) has led to the exploration of diverse chemical scaffolds beyond the classical steroidal and non-steroidal structures. Researchers are focusing on designing novel molecules that can offer improved efficacy, better target specificity, and potentially overcome resistance mechanisms. This section details the synthesis and preclinical evaluation of several promising new aromatase inhibitor scaffolds.

Triazole-Based Scaffolds

The 1,2,3-triazole and imidazole moieties are prominent pharmacophores in the design of non-steroidal aromatase inhibitors, largely because their nitrogen atoms can coordinate with the heme iron atom in the active site of the aromatase enzyme. nih.govnih.gov

Synthesis: A novel series of 1,2,3-triazole-based molecules has been successfully synthesized and characterized using spectral data such as FT-IR, 13C NMR, 1H NMR, and mass spectroscopy. nih.govmdpi.com Another study reports a four-step reaction process to create hybrid compounds that feature both imidazole and triazole rings, aiming to leverage the pharmacophoric features of both. nih.gov

Preclinical Characterization: The preclinical evaluation of these new triazole derivatives has shown promising results. In vitro studies are a primary method for initial characterization.

Anticancer and Antiproliferative Activity: Newly synthesized 1,2,3-triazole compounds were tested for their anticancer activity on breast cancer cell lines (MCF-7 and T-47D) and a normal breast cell line (MCF-10A). nih.gov The results indicated a specific and promising anti-cancer action, affecting cell proliferation, migration, and invasion. nih.gov One hybrid imidazole-triazole compound, designated 4d , showed significant anticancer activity against the MCF-7 cell line with an IC50 value of 6.73 µM. nih.gov To determine selectivity, this compound was also tested against a healthy cell line, where it showed an IC50 of 13.21 µM, suggesting it is not broadly cytotoxic. nih.gov

Aromatase Inhibition: The potential of these compounds as aromatase inhibitors is a key focus. In silico molecular docking and dynamics studies have been used to predict and analyze the interactions between the novel compounds and the aromatase enzyme's active site, particularly the interactions with the heme group (HEM600). nih.gov Experimental assays confirmed that imidazole derivatives could significantly inhibit the aromatase enzyme, with some showing 82% inhibition compared to the reference drug letrozole (at 100%). mdpi.com

| Compound Class | Compound ID | Activity Type | Cell Line | IC50 Value | Reference Drug | Reference IC50 |

|---|---|---|---|---|---|---|

| Imidazole/Triazole Hybrid | 4d | Anticancer | MCF-7 | 6.73 µM | N/A | N/A |

| Imidazole/Triazole Hybrid | 4d | Cytotoxicity | Healthy Cell Line | 13.21 µM | N/A | N/A |

| Imidazole Derivative | 23 | Anticancer | MCF-7 | 120 µM | N/A | N/A |

| Azole Derivative | 26 | Aromatase Inhibition | N/A | 0.2 nM | Letrozole | 0.3 nM |

| Azole Derivative | 27 | Aromatase Inhibition | N/A | 6.8 nM | Letrozole | 0.3 nM |

Xanthone (B1684191) and Thioxanthene (B1196266) Scaffolds

Researchers have also explored modifications of a previously identified xanthone scaffold to develop new, highly potent, and selective non-steroidal aromatase inhibitors. nih.gov

Synthesis: A series of new molecules were designed and synthesized based on structural modifications of the xanthone core. nih.govacs.org Key modifications included replacing the heterocyclic oxygen atom with a sulfur atom to create a thioxanthene core and increasing the structural flexibility of the molecule. nih.gov

Preclinical Characterization: The biological evaluation of these compounds revealed that specific structural changes were favorable for enzyme interaction. nih.gov

Aromatase Inhibition: Several of the synthesized compounds demonstrated inhibitory activity in the low nanomolar range. nih.gov The substitution of the oxygen in the xanthone core with sulfur and an increase in molecular flexibility appeared to enhance the interaction with the aromatase enzyme. nih.gov

Resveratrol-Based Sulfonates and Sulfonamides

Inspired by the structure of resveratrol (B1683913), a library of sulfonate and sulfonamide derivatives was synthesized and evaluated for aromatase inhibitory potential. nih.govmdpi.com

Synthesis: The synthesis involved creating a series of sulfonate and sulfonamide derivatives of the resveratrol stilbene (B7821643) core. nih.gov

Preclinical Characterization: In vitro screening of these novel resveratrol derivatives was conducted using a fluorescence-based assay to measure the catalytic activity of human aromatase, with letrozole used as a reference compound. nih.govmdpi.com

Aromatase Inhibition: The sulfonate derivatives were found to be more active than their sulfonamide bioisosteres, with IC50 values in the low micromolar range. mdpi.com Structure-activity relationship studies suggested that electronic and lipophilic properties play different roles in the biological response for sulfonates and sulfonamides, respectively. nih.govmdpi.com

Antiproliferative Activity: The most promising sulfonate analogues (1b, 1c, and 1j ) exhibited good in vitro antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com Molecular docking studies were also performed to understand the molecular interactions behind the observed inhibition. nih.gov

| Compound Class | Activity Type | IC50 Value | Reference Drug | Reference IC50 |

|---|---|---|---|---|

| Resveratrol Sulfonates | Aromatase Inhibition | Low micromolar range | Letrozole | 1.9 nM |

Novel Steroidal Scaffolds

Structure-guided design, utilizing the crystal structure of human placental aromatase, has enabled the development of novel steroidal inhibitors based on the androsta-1,4-diene-3,17-dione backbone of exemestane (B1683764). nih.govdrugbank.com

Synthesis: The design of these new inhibitors was based on analyzing the steroid-binding environment within the aromatase active site. nih.gov This led to the synthesis of novel C6-substituted androsta-1,4-diene-3,17-dione derivatives, particularly C6-substituted 2-alkynyloxy compounds. nih.govdrugbank.com

Preclinical Characterization: These novel steroidal compounds underwent extensive in vitro characterization. nih.gov

Aromatase Inhibition: Several of the C6-substituted 2-alkynyloxy compounds were found to inhibit purified placental aromatase with IC50 values in the nanomolar range. nih.govresearchgate.net

Antiproliferative Activity: Antiproliferation studies in MCF-7 breast cancer cells demonstrated that some of these compounds have EC50 values better than 1 nM, which exceeds the potency of the existing drug exemestane. nih.govdrugbank.com

Structural Analysis: X-ray crystallography of aromatase in complex with two of the most potent compounds confirmed that, as designed, the novel side groups protrude into an unoccupied opening of the access channel, explaining the enhanced activity. nih.gov

| Compound Class | Activity Type | Cell Line | EC50 Value | Reference Drug |

|---|---|---|---|---|

| C6-substituted 2-alkynyloxy steroidal | Antiproliferation | MCF-7 | < 1 nM | Exemestane |

Indole-Based Scaffolds

The indole (B1671886) nucleus is a valuable scaffold in medicinal chemistry and has been investigated for its potential in developing dual-target inhibitors. frontiersin.org

Synthesis: A series of novel indole derivatives were designed and synthesized to act as dual inhibitors of both aromatase and inducible nitric oxide synthase (iNOS). frontiersin.org

Preclinical Characterization: The synthesized compounds were evaluated for their antiproliferative efficacy and their inhibitory effects on both target enzymes. frontiersin.org

Antiproliferative Activity: The compounds were tested against a panel of cancer cell lines, with hybrids 12 and 16 showing exceptional activity, with GI50 values of 25 nM and 28 nM, respectively. frontiersin.org